molecular formula C11H17ClN2OS B13975564 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride

Cat. No.: B13975564
M. Wt: 260.78 g/mol
InChI Key: JUWJIEBKYHEFAA-UHFFFAOYSA-N
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Description

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with an amino group and a thiophene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the amino group: This step often involves reductive amination or other amination techniques.

    Attachment of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Coupling Reactions: The thiophene ring can undergo coupling reactions with halides or boronic acids to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethanone hydrochloride can be compared with other similar compounds such as:

    1-(4-Aminopiperidin-1-yl)-2-phenylethanone hydrochloride: This compound features a phenyl ring instead of a thiophene ring, leading to different chemical properties and applications.

    1-(4-Aminopiperidin-1-yl)-2-(furan-3-yl)ethanone hydrochloride: The furan ring in this compound provides different reactivity and biological interactions compared to the thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17ClN2OS

Molecular Weight

260.78 g/mol

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-thiophen-3-ylethanone;hydrochloride

InChI

InChI=1S/C11H16N2OS.ClH/c12-10-1-4-13(5-2-10)11(14)7-9-3-6-15-8-9;/h3,6,8,10H,1-2,4-5,7,12H2;1H

InChI Key

JUWJIEBKYHEFAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(=O)CC2=CSC=C2.Cl

Origin of Product

United States

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